molecular formula C10H12BrFO B1380178 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene CAS No. 1309933-41-2

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Cat. No.: B1380178
CAS No.: 1309933-41-2
M. Wt: 247.1 g/mol
InChI Key: QYQBKWNHHSDINF-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures .

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound .

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBKWNHHSDINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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